BenchChemオンラインストアへようこそ!

1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

Medicinal Chemistry Kinase Inhibitors Cancer Research

1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] is a small-molecule spirocyclic compound (C10H16N4, MW 192.26 g/mol) belonging to the class of imidazo[4,5-c]pyridine derivatives. It is a rigid, three-dimensional scaffold formed by the fusion of an imidazo[4,5-c]pyridine and a piperidine ring through a single quaternary carbon.

Molecular Formula C10H19Cl3N4
Molecular Weight 301.64
CAS No. 924738-31-8
Cat. No. B2841230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
CAS924738-31-8
Molecular FormulaC10H19Cl3N4
Molecular Weight301.64
Structural Identifiers
SMILESC1CNC2(CCNCC2)C3=C1NC=N3
InChIInChI=1S/C10H16N4/c1-4-14-10(2-5-11-6-3-10)9-8(1)12-7-13-9/h7,11,14H,1-6H2,(H,12,13)
InChIKeyRVNIMPJCXPEQTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] (CAS 924738-31-8): A Spirocyclic Scaffold for Drug Discovery


1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] is a small-molecule spirocyclic compound (C10H16N4, MW 192.26 g/mol) belonging to the class of imidazo[4,5-c]pyridine derivatives [1]. It is a rigid, three-dimensional scaffold formed by the fusion of an imidazo[4,5-c]pyridine and a piperidine ring through a single quaternary carbon [1]. Its primary role is as a synthetic building block or intermediate, notably in the preparation of more complex kinase inhibitors, such as the Bub1 kinase inhibitor series exemplified in patent WO2015193339A1 [2].

The Critical Evidence Gap for 1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] (CAS 924738-31-8)


A direct, generic substitution of this spirocyclic scaffold with a simple linear or monocyclic analog is chemically unfeasible due to its unique rigid, three-dimensional architecture and the specific spatial orientation of its two amine functionalities [1]. However, for a scientific or industrial user, the selection between this core scaffold and its very close, monosubstituted derivatives (e.g., 1'-methyl, 1'-isopropyl, or 1'-benzyl analogs) cannot be guided by generic claims. The decision hinges entirely on quantitative, comparator-based evidence demonstrating superiority in a specific application context. **A high-strength differential analysis reveals that such quantitative evidence is currently absent from the peer-reviewed primary literature and patent record**, making a data-driven selection between these specific in-class candidates impossible at this time.

Quantitative Differentiation Analysis for 1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] (CAS 924738-31-8)


Synthetic Utility: Use as a Bub1 Kinase Inhibitor Intermediate

The core scaffold's primary documented utility is as an intermediate in the synthesis of N-substituted derivatives, as disclosed in patent WO2015193339A1 which describes Bub1 kinase inhibitors [1]. The patent exemplifies the synthesis of a functionalized derivative, 3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}propan-1-one, claiming its efficacy as a Bub1 kinase inhibitor relevant for cancer treatment. The unsubstituted parent compound (CAS 924738-31-8) is the foundational building block. No quantitative IC50 data for the exact parent scaffold against Bub1 or any other target is provided; its value is exclusively as a synthetic precursor.

Medicinal Chemistry Kinase Inhibitors Cancer Research

Physicochemical Profile: Topological Polar Surface Area (tPSA)

The calculated topological polar surface area (tPSA) for the unsubstituted scaffold is 52.7 Ų [1]. This is a class-level inference for CNS drug-likeness, as compounds with tPSA values below 60-70 Ų are generally considered to have a higher probability of passive blood-brain barrier penetration [2]. While not compared directly with a substituted analog, this value provides a baseline for synthetic chemists who intend to add substituents; the final functionalized compound's tPSA will be higher, and this initial low value offers a margin for such chemical modification.

Physicochemical Properties Drug-likeness Central Nervous System

Molecular Complexity and Rigidity: Zero Rotatable Bonds

The compound possesses zero rotatable bonds and a complexity score of 212 [1]. This is an inherent property of the spirocyclic architecture, where the two ring systems are locked in a fixed, orthogonal orientation. This contrasts sharply with classical piperidine or imidazole linkers, which have multiple rotatable bonds [2]. The lack of conformational flexibility is a class-level advantage for reducing entropic penalty upon binding to a biological target and for improving selectivity.

Molecular Design Binding Affinity Spiro Scaffold

Validated Application Scenarios for 1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] (CAS 924738-31-8)


Synthesis of Bub1 Kinase Inhibitor Libraries for Oncology Research

The most credible industrial use for this exact scaffold is as a key synthetic intermediate in the preparation of substituted spirocyclic compounds targeting Bub1 kinase, as outlined in patent WO2015193339A1 [1]. A procurement team working on this specific patent family can prioritize this compound as the necessary starting material for generating the claimed derivatives. The purchase decision is not based on the scaffold's own activity, but on its reported role in a validated synthetic route.

CNS-Targeted Fragment-Based Drug Discovery (FBDD)

The compound's low molecular weight (192.26 g/mol) and low topological polar surface area (tPSA of 52.7 Ų) make it a suitable fragment for CNS-oriented drug discovery programs [2][3]. Its zero rotatable bonds are ideal for fragment growth strategies aiming to improve binding affinity while minimizing entropic costs. This application is a class-level fit; the decision to purchase this specific fragment over another spirocyclic fragment would require an internal screen against the user's specific target.

Construction of Spirocyclic Chemical Libraries

As an unsubstituted core, this compound is an ideal starting point for constructing a focused library of spirocyclic compounds via parallel synthesis on the two secondary amine handles [1]. A procurement decision for this purpose is justified by the scaffold's two-point diversity and rigid architecture, rather than a direct competitive advantage over a single, substituted analog. The value lies in the core's versatility for generating multiple analogs in a single campaign.

Quote Request

Request a Quote for 1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.